1,3-Dibromo-7-tert-butylpyrene
Overview
Description
1,3-Dibromo-7-tert-butylpyrene is an intermediate in the production of organic light-emitting diode (OLED) compounds . It is a chemical compound with the molecular formula C20H16Br2 .
Synthesis Analysis
The synthesis of 1,3-Dibromo-7-tert-butylpyrene can be achieved through a bromination process. A mixture of bromine and the precursor compound in anhydrous CH2Cl2 at 28 °C in the presence of an iron powder catalyst can afford the desired product .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-7-tert-butylpyrene is characterized by two bromine atoms and a tert-butyl group attached to a pyrene core . The molecular weight of the compound is 416.1 g/mol .
Chemical Reactions Analysis
The bromination mechanism of 1,3-Dibromo-7-tert-butylpyrene involves the regioselective addition of bromine atoms to the pyrene core . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 in the presence of iron powder .
Physical And Chemical Properties Analysis
1,3-Dibromo-7-tert-butylpyrene has a molecular weight of 416.1 g/mol . It has a complex structure with a high degree of conjugation, which contributes to its properties as an intermediate in OLED compounds .
Scientific Research Applications
1. Photophysical and Electrochemical Properties
1,3-Dibromo-7-tert-butylpyrene is crucial in synthesizing π-conjugated pyrene derivatives. These derivatives exhibit strong face-to-face π-π stacking in the solid state and demonstrate blue or green emission with high quantum yields in certain solvents. Their hole-transporting characteristics and efficient intramolecular charge-transfer emissions make them significant for optoelectronic applications (Feng et al., 2016).
2. Synthesis of Blue-emitting Monomers
The compound serves as a precursor in the synthesis of aryl-functionalized, butterfly-shaped, highly fluorescent, and stable blue-emitting monomers. These monomers, synthesized through the Suzuki-Miyaura cross-coupling reaction, have been investigated for their crystal structures, optical, and electronic properties, making them potential candidates for organic light-emitting diode (OLED) applications (Feng et al., 2013).
3. Applications in OLEDs
1,3-Dibromo-7-tert-butylpyrene derivatives have been synthesized and characterized for possible use as blue OLED emitters. Their design aims at reducing dye aggregation in the solid-state, thereby obtaining efficient pure blue photo- and electroluminescence. The compounds show high spectral purity in both solution and solid-states, with efficient OLED performance (De Silva et al., 2021).
4. Chemosensing Applications
The compound plays a role in the development of 7-tert-butylpyrene based chemosensors for sensing Zn(II) and Cd(II) ions. These chemosensors demonstrate selective and sensitive response behavior, making them valuable in environmental monitoring and analytical chemistry applications (Kowser et al., 2015).
5. Solid-State Blue Emitters
Synthesized derivatives of 1,3-dibromo-7-tert-butylpyrene have been studied for their efficient intramolecular charge-transfer emissions and high thermal stability. These properties make them promising candidates as blue emitters in organic light-emitting device applications (Feng et al., 2012).
Future Directions
1,3-Dibromo-7-tert-butylpyrene, as an intermediate in OLED compounds, has potential applications in the development of new light-emitting devices . The control of intramolecular charge-transfer pathways by changing the π-conjugation directions in such compounds can result in the modulation of emission color from deep-blue to green in solution . This suggests promising future directions for the use of this compound in the fabrication of organic light-emitting diodes .
properties
IUPAC Name |
1,3-dibromo-7-tert-butylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYQDOQFLJABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728461 | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-7-tert-butylpyrene | |
CAS RN |
1005771-04-9 | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-7-tert-butylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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